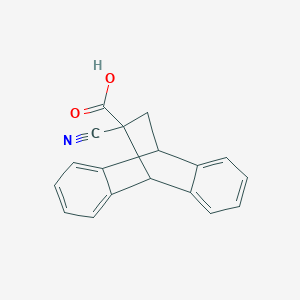

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

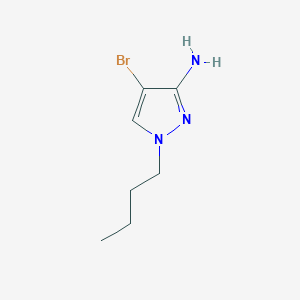

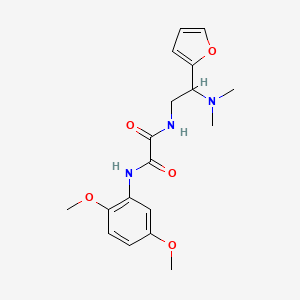

“4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine” is a complex organic compound. It contains several functional groups, including two trifluoromethyl groups, two morpholinyl groups, and a 1,3,5,2-triazaphosphine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Morpholine is a common motif in pharmaceuticals and agrochemicals . The 1,3,5,2-triazaphosphine ring is less common, but phosphorus-nitrogen compounds have a wide range of applications, from flame retardants to catalysts .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl groups would likely add electron-withdrawing character, while the morpholinyl groups could contribute to the compound’s solubility and reactivity . The 1,3,5,2-triazaphosphine ring would likely have a planar structure due to the sp2 hybridization of the phosphorus and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The trifluoromethyl groups are generally stable but can participate in certain reactions under the right conditions . The morpholinyl groups could potentially undergo reactions at the nitrogen or the ether oxygen . The 1,3,5,2-triazaphosphine ring could potentially react with nucleophiles or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl groups would likely increase the compound’s lipophilicity, while the morpholinyl groups could enhance its solubility in polar solvents . The 1,3,5,2-triazaphosphine ring could potentially contribute to the compound’s thermal stability .

Applications De Recherche Scientifique

-

Synthesis and application of trifluoromethylpyridines

- Field : Agrochemical and pharmaceutical industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine

- Field : Organic Synthesis .

- Application : This compound is synthesized via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates .

- Method : The synthesis involves a series of chemical reactions, including the use of NH4I and Na2S2O4 .

- Results : The synthesis results in the formation of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine .

-

Synthesis and application of trifluoromethylpyridines

- Field : Agrochemical and pharmaceutical industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis (trifluoromethyl)-1,3-phenylene Bisnitroxide

- Field : Spin-related functional materials .

- Application : This compound is used in the development of spin-related functional materials .

- Method : The synthesis involves a series of chemical reactions .

- Results : The synthesis results in a ground singlet with 2 J / kB = −128 (2) K, where 2 J corresponds to the singlet–triplet gap .

-

Synthesis of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine

- Field : Organic Synthesis .

- Application : This compound is synthesized from 3,4-dichloro-2,2,3,4,4-pentafluorobutyronitril, NH3 and trifluoroacetic anhydride .

- Method : The synthesis involves a series of chemical reactions .

- Results : The synthesis results in the formation of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine .

-

Symmetry-controlled singlet-triplet transition in a double-barrier quantum ring

- Field : Quantum Physics .

- Application : This research involves the study of a double-barrier quantum ring .

- Method : The study involves the use of quantum physics principles and calculations .

- Results : The research provides insights into the symmetry-controlled singlet-triplet transition in a double-barrier quantum ring .

Orientations Futures

Propriétés

IUPAC Name |

4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCDVIWFLDPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)